MAO-B Inhibitory Potency: 8-Bromo Analog Demonstrates Reduced Human MAO-B Activity Relative to the 8-Chloro Analog
In a head-to-head comparison using identical assay conditions, the 8-bromo compound exhibits an IC50 of 350 nM against recombinant human MAO-B, making it approximately 5.6-fold less potent than the 8-chloro analog, which shows an IC50 of 62 nM [1][2]. This quantitative difference means that the 8-bromo compound is not a direct potency replacement for the chloro analog; however, its lower potency may be advantageous in scenarios where partial MAO-B inhibition or reduced off-target engagement is desired.
| Evidence Dimension | Inhibitory potency against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 350 nM |
| Comparator Or Baseline | 8-Chloro-4-hydroxy-3-methylquinolin-2(1H)-one: IC50 = 62 nM |
| Quantified Difference | ~5.6-fold lower potency (higher IC50) for the 8-bromo analog |
| Conditions | Recombinant human MAO-B inhibition assay; kynuramine as substrate; 4-hydroxyquinoline formation measured; 20 min incubation |
Why This Matters
This provides a direct, quantifiable basis for selecting the 8-bromo compound over the 8-chloro analog when a more moderate MAO-B inhibition profile is pharmacologically or toxicologically desirable.
- [1] BindingDB. BDBM50402319 (CHEMBL2206104): Affinity Data for 8-chloro-4-hydroxy-3-methyl-1H-quinolin-2-one. IC50: 62 nM (Human MAO-B). Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB. BDBM50609383 (CHEMBL5284279): Affinity Data for 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one. IC50: 350 nM (Human MAO-B). Retrieved from http://bdb8.ucsd.edu View Source
